1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Researchers requiring a precisely defined pyrimidine-urea chemical probe for kinase selectivity profiling face limited commercial availability of this specific substitution pattern. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea (CAS 1798032-84-4) occupies a unique node in chemical space with its 4-dimethylamino substitution and methylene-linked phenylurea, not duplicated by any other catalogued analog. - Enables direct SAR comparison with 6-methyl regioisomer (CAS 1797811-78-9) and morpholino analog (CAS 1797805-54-9) to isolate substitution effects on kinase potency. - Sourced exclusively for research use with verified identity; prior literature association (MeSH C407147, ADS-J13) suggests potential CK2-related bioactivity awaiting experimental confirmation. - Available via quick inquiry with competitive pricing and global shipping from BenchChem's US-based inventory.

Molecular Formula C14H17N5O
Molecular Weight 271.324
CAS No. 1798032-84-4
Cat. No. B2606887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea
CAS1798032-84-4
Molecular FormulaC14H17N5O
Molecular Weight271.324
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H17N5O/c1-19(2)13-8-9-15-12(18-13)10-16-14(20)17-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,16,17,20)
InChIKeyLENNKAIIYNXYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Structural Class


1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea (CAS 1798032-84-4) is a synthetic small molecule belonging to the phenylurea-pyrimidine hybrid class, with molecular formula C₁₄H₁₇N₅O and molecular weight 271.32 g/mol . It is formally indexed in the MeSH supplementary concept database under Unique ID C407147, mapped to both phenylurea compounds and pyrimidinones as structural categories . The compound features a 4-(dimethylamino)pyrimidine ring connected via a methylene bridge to a 3-phenylurea moiety, placing it within a well-precedented pharmacophore space explored for kinase inhibition. However, publicly available primary pharmacological data directly measuring the biological activity of this specific CAS number remain extremely scarce, and procurement decisions must account for this evidence gap.

Structure-defined probe

Occupies a unique pyrimidine-urea node with 4-dimethylamino and methylene spacer, not duplicated by any catalogued analog.

Sparse data landscape

No publicly available primary pharmacological data for this CAS; decision relies on class-level SAR inference.

MeSH-indexed traceability

Assigned unique MeSH ID C407147, enabling literature retrieval and target association studies.

Non-Interchangeability with Generic Pyrimidine-Urea Inhibitors


The pyrimidine-urea chemotype encompasses diverse substitution patterns that drive divergent kinase selectivity profiles. Subtle variations—such as the position of the dimethylamino group on the pyrimidine ring, the presence or absence of a methylene spacer between the pyrimidine and urea moieties, or the methylation state of the urea nitrogen—can shift target engagement from FGFR-family kinases to CK2, Olig2, or FLT3 . For 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea, the 4-dimethylamino substitution on the pyrimidine and the methylene-linked phenylurea distinguish it from direct N-pyrimidinyl urea analogs and methyl-substituted regioisomers . Without compound-specific selectivity profiling data, assuming functional interchangeability with any other pyrimidine-urea derivative is scientifically unjustified.

Regioisomer mismatch

6-methyl vs. 6-H substitution on pyrimidine can shift kinase selectivity by >100-fold in related series; direct interchange without profiling is unjustified.

Linker geometry differs

Methylene spacer between pyrimidine and urea alters target-binding geometry compared to direct N-linked analogs; selectivity profile may not transfer.

Physicochemical profile divergence

Dimethylamino at 4-position yields lower TPSA and higher predicted permeability than morpholino analogs; cellular behavior may differ significantly.

Comparator-Based Differentiation Evidence


6-Methyl Regioisomer Structural Differentiation

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea (target) bears the dimethylamino substituent at the pyrimidine 4-position with an unsubstituted 6-position. Its closest catalogued analog, 1-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea, carries a 6-methyl group and places the dimethylamino group at position 2 instead, fundamentally altering hydrogen-bonding capacity and steric environment at the pyrimidine ring . A second analog, 3-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-1-phenylurea (CAS 1797811-78-9), differs by a single 6-methyl addition and altered urea attachment regiochemistry . In pyrimidine-urea kinase inhibitor literature, a 6-methyl substitution on the pyrimidine has been shown to modulate ATP-binding site complementarity, with IC₅₀ shifts exceeding 100-fold observed for closely related compound pairs targeting FGFR and CK2 . No direct head-to-head biochemical comparison between the target compound and its 6-methyl analog has been published.

6-Methyl vs. 6-H
Class-level inference
Target: 4-dimethylamino, no 6-methyl. Analog: 6-methyl, 2-dimethylamino or altered urea attachment. No head-to-head data; literature IC₅₀ shifts >100-fold in similar chemotypes.
Regioisomer substitution may impact kinase selectivity
Class-level SAR inference; experimental data needed
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Methylene Spacer vs. Direct N-Linked Analogs

The target compound incorporates a methylene (-CH₂-) spacer between the pyrimidine ring and the urea nitrogen, whereas many commercially available pyrimidine-urea kinase probe compounds feature a direct N-pyrimidinyl-urea linkage (e.g., 1-(2-(dimethylamino)pyrimidin-5-yl)-3-phenylurea) . This methylene insertion introduces an additional rotatable bond, increasing conformational flexibility and altering the distance and angle between the pyrimidine core and the phenylurea pharmacophore. In related pyrimidine-urea kinase inhibitor series, insertion of a single methylene spacer has been reported to convert pan-kinase inhibitors into subfamily-selective probes by differentially affecting hinge-region hydrogen bonding . No experimental conformational comparison or kinase selectivity profiling data exist for this specific compound.

Methylene spacer vs. direct link
Class-level inference
Target contains -CH₂- spacer, adding 1 rotatable bond and ~1.5 Å distance vs. direct N-pyrimidinyl urea. No experimental selectivity profiling available.
Spacer may alter target binding and selectivity
No experimental comparison data
Conformational Analysis Kinase Selectivity Ligand Design

Dimethylamino vs. Morpholino Substitution Comparison

CAS 1797805-54-9, 3-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylurea, is the closest commercially catalogued analog in which the 4-dimethylamino group of the target compound is replaced by a morpholino substituent . The dimethylamino group (tertiary amine, pKa ~8-9, lower molecular weight, higher lipophilicity) contrasts with the morpholino group (neutral cyclic ether-amine, pKa ~6-7, higher polarity, larger steric bulk), yielding divergent calculated physicochemical properties: the target compound has a lower topological polar surface area (TPSA ~65 Ų) and higher predicted membrane permeability compared to the morpholino analog (TPSA ~75 Ų). In pyrimidine kinase inhibitor optimization campaigns documented in patent literature, dimethylamino-to-morpholino substitutions at the pyrimidine 4-position have been used to modulate solubility and oral bioavailability, often with significant shifts in kinase selectivity . No direct comparative biological data exist for these two specific compounds.

Dimethylamino vs. morpholino
Class-level inference
Target: TPSA ~65 Ų, LogP ~2.5. Morpholino analog: TPSA ~75 Ų, LogP ~1.5. MW increase 56 Da.
Dimethylamino may favor permeability
Calculated properties; no bioactivity comparison
Physicochemical Properties Kinase Inhibitor Optimization Solubility

Unique MeSH Identifier Distinction

The target compound has been assigned the MeSH Supplementary Concept Unique ID C407147, mapped to the entry term 'ADS-J13' and classified under both phenylurea compounds and pyrimidinones . This distinct indexing differentiates it from thousands of other pyrimidine-urea analogs in biomedical literature databases, enabling precise literature retrieval and target-specific association. The MeSH record links 'ADS-J13' to a specific 'structure in first source,' indicating the existence of a primary publication that characterized this compound, though full-text pharmacological data from that source are not publicly accessible . In BindingDB, a compound designated 'J13' appears in US patent US9303033 (Table 24A, Compound 8) with a reported IC₅₀ < 10 nM against human Casein Kinase II (CK2) ααββ holoenzyme, though the structural correspondence between this patent compound and ADS-J13 (C407147) requires verification .

Unique MeSH Identifier
Supporting evidence
MeSH Unique ID C407147; entry term ADS-J13; mapped to phenylurea compounds and pyrimidinones. BindingDB record for 'J13' reports IC₅₀
Enables precise literature retrieval
CK2 link requires structural confirmation
Chemical Biology Target Identification Literature Mining

Procurement and Application Scenarios


Kinase Selectivity Profiling and SAR-by-Catalog Studies

The target compound occupies a specific and sparsely populated node in pyrimidine-urea chemical space: 4-dimethylamino substitution without 6-methyl, combined with a methylene spacer to the phenylurea moiety. This architecture is not duplicated by any other commercially catalogued analog . Procuring this compound enables direct experimental comparison with the 6-methyl regioisomer (CAS 1797811-78-9) and the morpholino analog (CAS 1797805-54-9) in kinase panel screens, allowing research teams to isolate the contribution of the 6-H vs. 6-methyl substitution and the dimethylamino vs. morpholino substitution to kinase selectivity and potency . Such head-to-head SAR data are currently absent from the public domain.

Target Deconvolution via ADS-J13 Literature Connection

The MeSH indexing of this compound as C407147 (ADS-J13) under both phenylurea and pyrimidinone categories suggests prior association with a specific biological target in the primary literature . Research groups engaged in target deconvolution or chemoproteomics can use this compound as a tool probe to verify binding to its putative target(s) and assess selectivity across the kinome. If the tentative association with Casein Kinase II (CK2) inhibition (IC₅₀ < 10 nM for a 'J13' compound in BindingDB) is confirmed for this exact structure, the compound would represent a valuable starting point for CK2-targeted chemical biology .

Physicochemical Property-Based Lead Optimization

With a calculated TPSA of ~65 Ų and moderate lipophilicity (predicted LogP ~2.5), the target compound resides in a favorable property space for cell permeability while retaining sufficient polarity for aqueous solubility . Medicinal chemistry teams optimizing pyrimidine-urea kinase inhibitors can use this compound as a reference scaffold to benchmark the impact of subsequent substitutions (e.g., halogenation, methylation, heterocycle replacement) on permeability, solubility, and metabolic stability, particularly when compared to the more polar morpholino analog .

Negative Control Design for Olig2 and FGFR Programs

Phenyl-pyrimidinyl-urea derivatives have been patented as Olig2 inhibitors for glioblastoma and as FGF receptor inhibitors for oncology indications . The target compound's specific substitution pattern (4-dimethylamino, no 6-methyl, methylene spacer) may render it inactive or weakly active against these targets, making it a candidate for use as a structurally matched negative control in Olig2 and FGFR inhibitor screening campaigns. Experimental confirmation of target engagement (or lack thereof) is required to validate this application scenario.

Application
Selection Property
Validation Focus
Kinase selectivity profiling / SAR-by-catalog
Unique substitution pattern (4-dimethylamino, no 6-methyl, methylene spacer)
Head-to-head kinase panel screening vs. regioisomer and morpholino analogs
Target deconvolution via ADS-J13 link
MeSH-indexed; potential CK2 association
Confirm CK2 binding and kinome-wide selectivity
Physicochemical property-based lead optimization
Calculated TPSA ~65 Ų, LogP ~2.5; dimethylamino group
Permeability and solubility benchmarking against morpholino analog
Negative control for Olig2 and FGFR programs
Structural similarity to patented inhibitors; predicted inactivity
Confirm lack of target engagement at Olig2 and FGFR
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